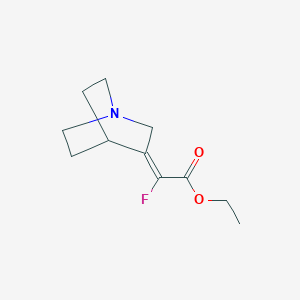
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinuclidine moiety, which is a bicyclic amine, and a fluoro-substituted ethyl acetate group. The presence of the fluorine atom and the quinuclidine structure imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate typically involves the reaction of quinuclidin-3-one with ethyl fluoroacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate can be compared with other similar compounds, such as:
Quinuclidin-3-ylidene derivatives: These compounds share the quinuclidine moiety but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroacetate derivatives: Compounds with a fluoroacetate group can have similar reactivity but may differ in their overall structure and applications.
Ethyl acetate derivatives: These compounds have the ethyl acetate group but lack the quinuclidine moiety, resulting in different chemical behavior and uses.
Eigenschaften
Molekularformel |
C11H16FNO2 |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
ethyl (2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C11H16FNO2/c1-2-15-11(14)10(12)9-7-13-5-3-8(9)4-6-13/h8H,2-7H2,1H3/b10-9- |
InChI-Schlüssel |
FKOAAFLXEPWZPY-KTKRTIGZSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CN2CCC1CC2)/F |
Kanonische SMILES |
CCOC(=O)C(=C1CN2CCC1CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















